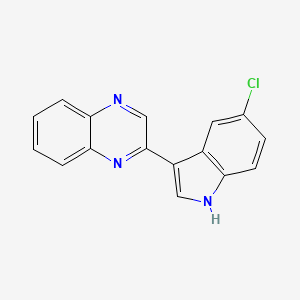

2-(5-Chloro-1H-indol-3-yl)-quinoxaline

Overview

Description

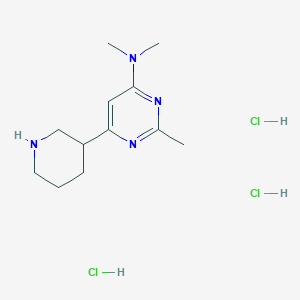

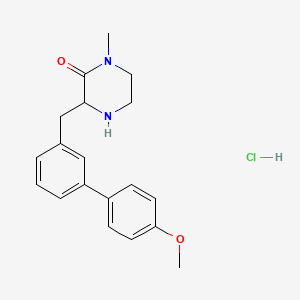

2-(5-Chloro-1H-indol-3-yl)-quinoxaline , also known by its IUPAC name 2-(5-chloro-1H-indol-3-yl)ethylamine , is a chemical compound with the molecular formula C₁₀H₁₁ClN₂ . It is a crystalline powder with a melting point range of 120-121°C . The compound features an indole ring fused to a quinoxaline moiety, which imparts interesting pharmacological properties.

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties

Direct Synthesis of Derivatives : A new one-pot methodology for synthesizing 7H-indolo[3′,2′:4,5]furo[2,3-b]quinoxaline derivatives from methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate and its N-alkyl derivatives has been developed. This method is environmentally friendly and scalable, avoiding the use of harmful chemicals required in previous methods (Nikumbh et al., 2016).

Facile Synthesis Techniques : There has been significant progress in synthesizing biologically important quinoxalines, including those based on the 2-(5-Chloro-1H-indol-3-yl)-quinoxaline structure. The synthesis methods emphasize good to excellent yields, demonstrating the chemical versatility of these compounds (Kamila et al., 2011).

Microwave-Assisted Synthesis : Quinoxaline-incorporated Schiff bases have been synthesized using microwave irradiation methods, showcasing an efficient, rapid, and environmentally friendly approach. This technique offers higher yields and reduced reaction times compared to conventional methods (Achutha et al., 2013).

Biological and Pharmaceutical Applications

Antifungal Activities : Novel 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives have been synthesized, demonstrating promising antifungal activities against phytopathogenic fungi. These compounds are potential candidates for agricultural fungicides, indicating their utility in plant protection (Xu & Fan, 2011).

Antitubercular and Anti-inflammatory Properties : Synthesized quinoxaline derivatives have been evaluated for their antitubercular and anti-inflammatory activities. This research highlights the potential of these compounds in treating tuberculosis and inflammation-related conditions (Achutha et al., 2013).

Anticancer Potential : Indole–quinoline–oxadiazoles, related to quinoxaline derivatives, have been synthesized and tested for their cytotoxic potential against breast adenocarcinoma. These compounds provide insights into new cancer drug development strategies (Kamath et al., 2016).

Industrial and Analytical Applications

Corrosion Inhibition : Quinoxaline derivatives have been studied for their role as corrosion inhibitors for mild steel in acidic mediums. This application is crucial for industrial maintenance and material preservation (Saraswat & Yadav, 2020).

Analytical Reagents : Quinoxaline-2-carboxylic acid and its derivatives, closely related to 2-(5-Chloro-1H-indol-3-yl)-quinoxaline, have been explored as analytical reagents. Their use in the gravimetric determination of various metals highlights their importance in analytical chemistry (Dutt et al., 1968).

Safety and Hazards

properties

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3/c17-10-5-6-13-11(7-10)12(8-18-13)16-9-19-14-3-1-2-4-15(14)20-16/h1-9,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEHPZZVSGBCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CNC4=C3C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-1H-indol-3-yl)-quinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)

![4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile](/img/structure/B1402671.png)

![N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride](/img/structure/B1402674.png)

![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/structure/B1402675.png)

![2-Piperidin-4-yl-1-(3,4,5,6-tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanone hydrochloride](/img/structure/B1402681.png)

![(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime](/img/structure/B1402686.png)